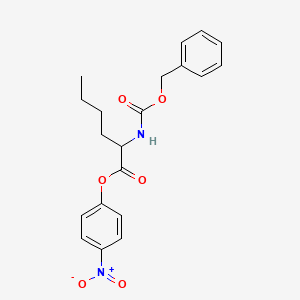![molecular formula C6H12N2O4 B13897266 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid](/img/structure/B13897266.png)
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is a dipeptide derived from glycine and L-alanine. This compound plays an essential role in protein biosynthesis, DNA replication, and other metabolic processes in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid typically involves the coupling of glycine and L-alanine derivatives under specific conditions. The reaction often requires the use of coupling agents such as carbodiimides (e.g., DCC) and protecting groups to ensure selective reactions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Plays a role in protein biosynthesis and DNA replication.
Industry: Used in the production of specialized peptides and as a research tool in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid involves its incorporation into peptides and proteins. It interacts with various enzymes and molecular targets involved in protein biosynthesis and DNA replication. The specific pathways and molecular targets depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanine: Another dipeptide derived from glycine and L-alanine.
Glycyl-L-serine: A dipeptide derived from glycine and L-serine.
Glycyl-L-valine: A dipeptide derived from glycine and L-valine.
Uniqueness
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is unique due to its specific structure, which includes both amino and hydroxyl functional groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile building block in peptide synthesis .
Properties
Molecular Formula |
C6H12N2O4 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
BIYXEUAFGLTAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)

![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)




![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)

![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)


